molecular formula C2H4Cl2 B1434543 1,1-Dichloroethane (2,2,2-D3) CAS No. 56912-77-7

1,1-Dichloroethane (2,2,2-D3)

Cat. No. B1434543
CAS RN: 56912-77-7
M. Wt: 101.97 g/mol
InChI Key: SCYULBFZEHDVBN-FIBGUPNXSA-N
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Description

1,1-Dichloroethane (2,2,2-D3) is a chlorinated hydrocarbon. It is a colorless oily liquid with a chloroform-like odor . It is not easily soluble in water, but miscible with most organic solvents .


Synthesis Analysis

Large volumes of 1,1-dichloroethane are manufactured, with annual production exceeding 1 million pounds in the United States . It is mainly used as a feedstock in chemical synthesis, chiefly of 1,1,1-trichloroethane .


Molecular Structure Analysis

The molecular formula of 1,1-Dichloroethane (2,2,2-D3) is C2HD3Cl2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,1-Dichloroethane is used in the manufacturing of high-vacuum resistant rubber and for extraction of temperature-sensitive substances . Thermal cracking at 400–500 °C and 10 MPa yields vinyl chloride .


Physical And Chemical Properties Analysis

1,1-Dichloroethane (2,2,2-D3) has a molar mass of 98.96 g/mol . It appears as a colorless, oily liquid with a chloroform-like odor . It has a density of 1.2 g/cm3 , a melting point of -97 °C, and a boiling point of 57.2 °C . It is not easily soluble in water, but miscible with most organic solvents .

Scientific Research Applications

Environmental Analysis

1,1-Dichloroethane (2,2,2-D3): is utilized in environmental analysis to trace pollution sources and pathways. Its isotopic labeling allows researchers to track the movement and degradation of chlorinated hydrocarbons in the environment .

Synthetic Intermediates

In the field of synthetic chemistry, 2,2,2-D3 serves as an intermediate for the synthesis of more complex molecules. Its reactivity with various organic and inorganic compounds facilitates the production of pharmaceuticals and agrochemicals .

Solvent Applications

Due to its solvating properties, 2,2,2-D3 is used as a solvent in the manufacturing of polystyrene and SBR latex. It effectively dissolves resins, glues, and other substances without reacting with them .

NMR Spectroscopy

2,2,2-D3: is valuable in nuclear magnetic resonance (NMR) spectroscopy as a deuterated solvent. Its non-reactive nature and the presence of deuterium make it ideal for analyzing the structure of organic compounds .

Safety and Hazard Testing

The compound’s properties are studied for safety and hazard assessment. Understanding its flammability, toxicity, and environmental impact is crucial for handling and storage regulations .

Thermochemical Research

Researchers use 2,2,2-D3 to study thermochemical properties such as heat capacities, heats of fusion and vaporization, and vapor pressure. These studies are essential for industrial processes involving the compound .

Safety And Hazards

1,1-Dichloroethane has been on the California Proposition 65 list of known carcinogens since 1990 . It is highly flammable and proper storage and care during usage should be taken . It is also considered as a carcinogenic material .

properties

IUPAC Name

2,2-dichloro-1,1,1-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYULBFZEHDVBN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloroethane (2,2,2-D3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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